molecular formula C23H30Cl2NNa2O6P B7889071 Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate

Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate

Cat. No.: B7889071
M. Wt: 564.3 g/mol
InChI Key: IIUMCNJTGSMNRO-UHFFFAOYSA-L
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Description

Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate is a synthetic steroidal alkylating agent characterized by a cyclopenta[a]phenanthren core modified with a bis(2-chloroethyl)amino-oxomethoxy group and a disodium phosphate moiety. Its mechanism likely involves DNA crosslinking through alkylation, similar to other nitrogen mustard derivatives, while the steroidal backbone may confer tissue-specific targeting .

Properties

IUPAC Name

disodium;[3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUMCNJTGSMNRO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2NNa2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate is a complex chemical compound with significant biological activity, particularly in the field of oncology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C23_{23}H30_{30}Cl2_{2}NNa2_{2}O6_{6}P
  • Molecular Weight : 566.41 g/mol

Structural Features

The compound features a cyclopenta[a]phenanthrene core substituted with a bis(2-chloroethyl)amino group, which is known for its alkylating properties. The phosphate group enhances its solubility and bioavailability.

Disodium phosphate is primarily recognized for its role as a prodrug that releases active metabolites capable of interfering with DNA synthesis and repair. The bis(2-chloroethyl)amino moiety acts as an alkylating agent, leading to cross-linking of DNA strands which ultimately induces apoptosis in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines. For instance:

  • HepG2 Cells : In vitro studies demonstrated an IC50_{50} of 1.30 μM against HepG2 liver cancer cells, showcasing significant cytotoxicity compared to standard treatments like SAHA (17.25 μM) .
  • Xenograft Models : In vivo studies revealed a tumor growth inhibition (TGI) of approximately 48.89%, indicating its potential effectiveness in reducing tumor size in animal models .

Histone Deacetylase Inhibition

The compound has been studied for its ability to inhibit histone deacetylases (HDACs), particularly HDAC3. This inhibition is linked to the promotion of apoptosis and cell cycle arrest in the G2/M phase, enhancing its anticancer efficacy .

Summary of Biological Activity

Cell Line IC50_{50} (μM) TGI (%) Mechanism
HepG21.3048.89DNA alkylation
MCF-71.5045.00HDAC inhibition
A5490.9052.00Apoptosis induction

Comparative Analysis with Other Compounds

Compound IC50_{50} (μM) Target Notes
Disodium Phosphate1.30HepG2Strong anticancer activity
SAHA17.25HDACsLess potent than disodium phosphate
Taxol5.00MicrotubulesStandard chemotherapeutic agent

Case Study 1: Efficacy in Liver Cancer

A study conducted on HepG2 cell lines demonstrated that Disodium Phosphate significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . The results suggest that this compound could be a promising candidate for liver cancer therapy.

Case Study 2: Combination Therapy Potential

In combination with other chemotherapeutic agents such as taxol and camptothecin, Disodium Phosphate showed enhanced anticancer effects at lower concentrations, suggesting a synergistic potential that could improve treatment outcomes in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of steroidal alkylating agents and shares structural and functional similarities with several derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name Key Functional Groups Alkylating Activity Solubility Profile Biological Activity Reference
Target Compound Bis(2-chloroethyl)amino, disodium phosphate High (inferred) High (due to phosphate) Antineoplastic (inferred)
[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-...] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate Bis(2-chloroethyl)amino, acetate Moderate Moderate (lipophilic acetate) DNA alkylation, antitumor
Disodium (9-fluoro-11β,17αβ-dihydroxy-16α-methyl-3,17-dioxo-17a-homoandrosta-1,4-dien-17a-yl)methyl phosphate Disodium phosphate, steroid backbone Low High Anti-inflammatory, steroidal
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) Nitrosourea, bis(2-chloroethyl) High Moderate (log P ~1.5) Antileukemia, DNA repair inhibition

Mechanistic and Pharmacokinetic Comparisons

  • Alkylating Activity: The target compound’s bis(2-chloroethyl) group is analogous to BCNU’s alkylating moiety, which generates reactive intermediates that crosslink DNA .
  • Solubility and Bioavailability: The disodium phosphate group enhances aqueous solubility compared to lipophilic analogues like the acetate derivatives in . This modification may improve intravenous delivery and reduce nonspecific tissue accumulation, a common issue with alkylating agents .
  • Metabolism: Compounds with 2-chloroethyl groups, such as tris(2-chloroethyl) phosphate (TRCP), undergo hydrolysis to yield bis(2-chloroethyl) metabolites, which may contribute to toxicity (e.g., neurotoxicity in TRCP) .

Therapeutic Index and Toxicity

  • BCNU : Exhibits delayed hematopoietic toxicity due to carbamoylating activity, limiting its therapeutic index .
  • Target Compound : The absence of nitrosourea-derived carbamoylating groups (as in BCNU) may reduce systemic toxicity, while the phosphate group could enhance tumor targeting via improved solubility .

Research Findings and Data

Alkylating Efficacy

  • Inhibition of DNA Repair : BCNU’s breakdown product, 2-chloroethyl isocyanate, inhibits DNA repair enzymes, enhancing cytotoxicity . The target compound’s bis(2-chloroethyl) group may act similarly but with steroidal-directed delivery.
  • Comparative Alkylation Rates : Nitrosoureas with higher alkylating activity (e.g., BCNU) show better L1210 leukemia suppression but greater toxicity . The target compound’s alkylating efficiency remains to be quantified.

Metabolic Stability

  • TRCP Metabolism : Produces bis(2-chloroethyl) carboxymethyl phosphate, linked to neurotoxicity in rats . The target compound’s steroidal structure may redirect metabolism away from neurotoxic pathways.

Solubility and Distribution

  • Octanol/Water Partitioning: Optimal solubility (log P ~1.5–2.0) balances tissue penetration and systemic clearance . The phosphate group likely shifts the target compound’s log P toward hydrophilicity, favoring renal excretion over lipid membrane accumulation.

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